1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole
Description
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-9(2)13-14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWYUEFQIIILAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfuric Acid-Mediated Cyclization
The foundational step in synthesizing 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole involves preparing the 3-methylpyrazole intermediate. Industrial methods described in patents utilize 2-butene-1,4-diol or ethynylalkylcarbinols reacted with hydrazine derivatives in 30–100% sulfuric acid . For example, a mixture of hydrazine hydrate (2 mol), 2-butene-1,4-diol (2.2 mol), and sodium iodide catalyst in 80% sulfuric acid at 120–155°C yields 3-methylpyrazole with 85–98% purity after neutralization and solvent extraction. The reaction mechanism proceeds via acid-catalyzed cyclodehydration , where sulfuric acid facilitates both protonation of diol intermediates and elimination of water.
Critical Parameters :
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Temperature : Optimal cyclization occurs between 120°C and 155°C, with higher temperatures accelerating side reactions.
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Catalyst : Sodium iodide (0.25–0.5 wt%) enhances reaction rates by stabilizing transition states through iodide ion participation.
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Workup : Distillation removes water and unreacted starting materials, while neutralization with sodium hydroxide or ammonia precipitates inorganic sulfates for facile separation.
Alternative Methods for Pyrazole Synthesis
While sulfuric acid-based methods dominate industrial production, literature also describes palladium-catalyzed dehydrogenation of 2-pyrazolines and thermolysis of N-sulfonyl-2-pyrazolines . However, these approaches face limitations such as moderate yields (50–70%), reliance on expensive catalysts, or generation of toxic byproducts (e.g., hydrogen sulfide). Comparatively, the sulfuric acid route offers scalability and cost efficiency, making it the preferred method for large-scale 3-methylpyrazole synthesis.
Sulfonylation of 3-Methylpyrazole
Sulfonyl Chloride Coupling
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization of this compound employs FT-IR, 1H NMR, and 13C NMR to confirm structural integrity. Key spectroscopic signatures include:
| Technique | Observed Signals | Assignment |
|---|---|---|
| FT-IR | 1350 cm⁻¹, 1160 cm⁻¹ | S=O symmetric and asymmetric stretching (sulfonyl group) |
| 1H NMR (CDCl₃) | δ 2.42 (s, 3H, CH₃), δ 7.25–7.45 (m, 3H, aromatic), δ 6.35 (s, 1H, pyrazole H) | Methyl, aromatic, and pyrazole protons |
| 13C NMR | δ 161.5 (C-F), δ 140.2 (pyrazole C), δ 21.3 (CH₃) | Fluorinated aromatic carbon, pyrazole carbons, methyl group |
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to assess purity, typically exceeding 98% after recrystallization from ethanol/water mixtures. Residual solvents (e.g., DCM) are quantified via gas chromatography (GC) to meet ICH guidelines (<500 ppm).
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Patent describes both batch and continuous production modes. In batch processes, reaction mixtures are neutralized with sodium hydroxide, extracted with 1,2-dichloroethane, and distilled to isolate the product. Continuous systems, however, offer advantages in throughput by integrating in-line distillation and solvent recovery units.
Waste Management
The sulfuric acid route generates sodium sulfate or ammonium sulfate as byproducts. Impure ammonium sulfate can be oxidized to sulfur dioxide and subsequently converted to sulfuric acid, enabling closed-loop recycling.
Applications and Derivatives
While beyond the scope of preparation methods, this compound serves as a precursor for pharmaceutical intermediates and agrochemicals . Its sulfonamide group enables further functionalization, such as alkylation or arylation at the pyrazole nitrogen, to modulate bioactivity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) can be used under mild conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution may yield halogenated derivatives, while nucleophilic substitution can result in the replacement of the sulfonyl group with other functional groups.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole. Research indicates that compounds with similar structures exhibit potent antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and A. flavus with minimum inhibitory concentration (MIC) values ranging from 0.0025 µg/mL to 12.5 mg/mL .
Anticancer Properties
Pyrazole derivatives are also recognized for their anticancer potential. Studies reveal that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating significant growth inhibition . The compound's mechanism of action may involve the inhibition of specific kinases, which are critical in cancer cell proliferation .
Anti-inflammatory Effects
The pyrazole scaffold has been extensively studied for its anti-inflammatory properties. Compounds in this class have been shown to inhibit inflammatory pathways effectively, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Agrochemical Applications
Pesticidal Activity
Pyrazole derivatives have been explored for their use as agrochemicals, particularly as herbicides and insecticides. Research indicates that compounds similar to this compound exhibit herbicidal activity against various weed species, making them valuable in agricultural settings .
Fungicidal Properties
Additionally, these compounds have demonstrated fungicidal activity against phytopathogenic fungi, suggesting their potential application in crop protection strategies . The ability to inhibit fungal growth can lead to enhanced agricultural productivity and reduced crop losses.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The fluoro and methyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features of Comparable Pyrazole Derivatives
Key Observations :
- Steric Considerations : Bulky substituents like dichlorophenyl () or benzyl ethers may reduce synthetic yields compared to smaller groups (e.g., methyl in the target compound) .
Key Observations :
- Sulfonylation reactions (e.g., in ) often exhibit lower yields (~32%) compared to acylation (~66–74%), likely due to steric hindrance or competing side reactions .
- Microwave-assisted synthesis () and copper-catalyzed coupling () are emerging as efficient methods for pyrazole functionalization.
Physicochemical Properties
Table 3: Thermal and Spectral Data
Key Observations :
Biological Activity
1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and apoptotic pathways. The sulfonyl group increases binding affinity, while the fluorine and methyl substitutions enhance stability and bioavailability .
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against a range of bacterial strains and fungi. The antimicrobial activity is often linked to the inhibition of specific enzymes crucial for microbial survival .
Anti-inflammatory Properties
This compound has been evaluated for anti-inflammatory effects. It acts on pathways involving cytokines and inflammatory mediators, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds structurally similar to this compound have shown inhibitory effects on cancer cell proliferation across various lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds often range in the nanomolar to micromolar scale, indicating potent activity .
Study 1: ASK1 Kinase Inhibition
A notable study evaluated the compound's role as an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1), which is implicated in neurodegenerative diseases. The findings suggested that modifications to the pyrazole core could enhance potency while reducing efflux rates, leading to improved therapeutic profiles .
Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrazole derivatives were synthesized and tested against various pathogens. Results showed that certain modifications led to enhanced antifungal activity against strains such as Candida albicans and Aspergillus niger, with some compounds exhibiting MIC values below 10 µg/mL .
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Fluoro-3-methylphenyl)sulfonyl-3-methylpyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of 3-methylpyrazole using 4-fluoro-3-methylbenzenesulfonyl chloride. A typical protocol involves refluxing in a polar aprotic solvent (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts . For analogs, Baker-Venkataram rearrangement or condensation with hydrazines has been employed, as seen in pyrazole-sulfone derivatives . Optimization may include varying stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) and monitoring via TLC or LC-MS.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify substituent positions (e.g., methyl at pyrazole C3: δ ~2.5 ppm; sulfonyl phenyl signals: δ 7.2–7.8 ppm) .
- X-ray crystallography : Determines dihedral angles between the pyrazole and sulfonylphenyl rings (e.g., ~16–50° in similar structures) and hydrogen-bonding networks stabilizing the crystal lattice .
- HRMS : Confirms molecular weight (calc. for CHFNOS: 278.0532).
Q. What preliminary biological screening data exist for structurally related sulfonylpyrazoles?
- Methodological Answer : Analogous compounds (e.g., 1-(4-fluorophenyl)sulfonylpyrazoles) exhibit anti-inflammatory, antipruritic, or enzyme-inhibitory activity. For example, pyrazole-sulfone hybrids showed COX-2 inhibition (IC ~0.5–5 μM) in vitro . Screening should include assays for kinase inhibition (e.g., JAK/STAT pathways) or receptor binding (e.g., mGluR5), with IC/EC determination via dose-response curves .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthesis and reactivity for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) predict transition states for sulfonylation, identifying steric hindrance from the 3-methylphenyl group. Reaction path screening (ICReDD methodology) combines computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) . Machine learning models trained on sulfonylpyrazole datasets can predict regioselectivity and byproduct formation .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies in IC values (e.g., cell-based vs. enzymatic assays) may arise from off-target effects or solubility issues. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Adjust experimental parameters:
- Solubility : Use DMSO stock solutions ≤0.1% v/v.
- Membrane permeability : Include PAMPA assays for passive diffusion .
- Reference control compounds (e.g., aprepitant analogs) to benchmark activity .
Q. How does the sulfonyl group influence the compound’s electronic and steric properties?
- Methodological Answer : The sulfonyl moiety increases electrophilicity at the pyrazole ring, enhancing hydrogen-bond acceptor capacity (TPSA ~65 Ų). Steric effects from the 4-fluoro-3-methylphenyl group reduce rotational freedom, as shown in XRD data (dihedral angle ~45–50° between rings) . Hammett σ values for the 4-F substituent (−0.34) suggest moderate electron-withdrawing effects, impacting reactivity in SNAr or cross-coupling reactions .
Q. What advanced techniques validate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
